molecular formula C9H8BrF3O B1523453 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol CAS No. 122243-30-5

2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol

Katalognummer: B1523453
CAS-Nummer: 122243-30-5
Molekulargewicht: 269.06 g/mol
InChI-Schlüssel: NSFHTONABRSTTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C9H8BrF3O and its molecular weight is 269.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol is an organofluorine compound notable for its unique structural features, including a brominated phenyl group and a trifluoromethyl group. These characteristics confer distinct chemical properties that may influence its biological activity. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrF3OC_10H_9BrF_3O. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. The bromine atom may participate in halogen bonding, potentially affecting the compound's interaction with biological targets.

Property Value
Molecular Weight305.09 g/mol
Melting PointNot explicitly defined
SolubilitySoluble in organic solvents
Functional GroupsAlcohol, Bromine, Trifluoromethyl

The biological activity of this compound is thought to arise from its interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group not only enhances lipophilicity but may also influence the compound's binding affinity to various biological targets.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit significant antimicrobial activity. For instance, similar compounds have demonstrated efficacy against various bacterial and fungal strains. Preliminary studies suggest that this compound may possess antimicrobial properties due to its structural features.

Anticancer Activity

There is emerging evidence that organofluorine compounds can exhibit anticancer properties. For example, studies on structurally related compounds have shown potential in inhibiting cancer cell proliferation. Further investigation into the specific mechanisms by which this compound affects cancer cells is warranted.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared with other related compounds to understand how structural variations influence activity:

Compound Activity
2-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-olModerate antibacterial activity
3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-olHigh antifungal activity
2-(4-Methoxyphenyl)-1,1,1-trifluoropropan-2-olReduced solubility; varied reactivity

Study on Antimicrobial Activity

In a recent study evaluating the antimicrobial properties of various organofluorine compounds, this compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential.

Anticancer Screening

A screening program assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed an IC50 value of 15 µM after 48 hours of exposure. Further studies are necessary to elucidate the underlying mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol, and how can side reactions be minimized?

  • Methodological Answer : The synthesis typically involves bromination of a phenylpropanone precursor followed by reduction. For example, bromination of 3-phenyl-1,1,1-trifluoropropan-2-one with bromine under controlled stoichiometry (1:1 molar ratio) yields the brominated intermediate. Subsequent reduction using sodium borohydride (NaBH₄) in methanol at 0–5°C minimizes over-reduction or elimination by-products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Key steps include monitoring reaction progress via TLC and optimizing pH to stabilize the alcohol product .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The tertiary alcohol proton (δ ~2.5 ppm, singlet) and trifluoromethyl group (δ ~120 ppm in ¹³C NMR) are diagnostic. The 3-bromophenyl moiety shows aromatic protons as a doublet (δ ~7.3–7.6 ppm) and a deshielded carbon (δ ~130 ppm) adjacent to bromine.
  • IR : Stretching frequencies for -OH (broad ~3300 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups.
  • HRMS : Molecular ion peak at m/z 282.98 (C₉H₈BrF₃O⁺) validates the molecular formula. Cross-referencing with computational spectral libraries (e.g., PubChem data) enhances accuracy .

Q. What are the key stability considerations for storing this compound, and how does humidity affect its integrity?

  • Methodological Answer : The compound is hygroscopic due to the hydroxyl group. Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. LC-MS analysis detects hydrolysis products (e.g., ketone formation) under high humidity, necessitating desiccant use during storage .

Advanced Research Questions

Q. How do electronic effects of the 3-bromophenyl and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the adjacent carbon, enhancing SN2 reactivity. However, steric hindrance from the bulky 3-bromophenyl group may reduce accessibility. Computational studies (DFT at B3LYP/6-31G* level) show partial positive charge localization on the tertiary carbon. Experimental validation involves reacting the compound with nucleophiles (e.g., NaN₃ in DMF) and monitoring kinetics via GC-MS. Contrast with analogs (e.g., 2-(4-Bromophenyl) derivative) reveals meta-substitution’s steric vs. electronic trade-offs .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across enzyme inhibition assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Systematic comparison includes:

  • Enzyme Source : Test recombinant vs. tissue-extracted enzymes (e.g., cytochrome P450 isoforms).
  • Solvent Effects : Replace DMSO with aqueous buffers (≤1% DMSO) to avoid artifactual inhibition.
  • Control Experiments : Use known inhibitors (e.g., ketoconazole for CYP3A4) to validate assay sensitivity. Meta-analysis of IC₅₀ values across studies identifies outliers linked to methodological variability .

Q. What computational strategies are effective in predicting the nonlinear optical (NLO) properties of this compound for materials science applications?

  • Methodological Answer : Density Functional Theory (DFT) with polarizable continuum models (PCM) calculates hyperpolarizability (β) and dipole moment. Basis sets like 6-311++G(d,p) account for electron correlation in bromine and fluorine atoms. Comparative analysis with experimental hyper-Rayleigh scattering data validates computational predictions. Substituent effects (e.g., bromine’s heavy atom effect) enhance NLO response by altering charge transfer pathways .

Q. How does the compound’s stereoelectronic profile affect its metabolic fate in in vitro hepatic microsome models?

  • Methodological Answer : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH cofactor. LC-HRMS identifies metabolites:

  • Phase I : Oxidative defluorination (m/z shift -18) or hydroxylation at the phenyl ring (m/z +16).
  • Phase II : Glucuronidation (m/z +176) at the alcohol group.
    Kinetic isotope effect (KIE) studies using deuterated analogs (C-D bonds at reactive sites) differentiate enzymatic vs. non-enzymatic pathways. Correlation with computed Fukui indices pinpoints susceptible sites .

Eigenschaften

IUPAC Name

2-(3-bromophenyl)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-8(14,9(11,12)13)6-3-2-4-7(10)5-6/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFHTONABRSTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under argon and with stirring, 22.7 ml (22.7 mmol) of a 1 M solution of methylmagnesium bromide in diethyl ether were added dropwise at 0° C. to a solution of 5.22 g (20.6 mmol) of 1-(3-bromophenyl)-2,2,2-trifluoroethanone in 40 ml of anhydrous THF. After the addition had ended, the reaction mixture was stirred at 0° C. for another 30 min. Then—still at 0° C.—excess Grignard reagent was hydrolyzed by careful addition of water. The mixture was then adjusted to a pH of about 5 by addition of 2 M hydrochloric acid. The phases were separated and the aqueous phase was extracted twice with in each case about 20 ml of diethyl ether. The combined organic phases were dried over magnesium sulphate, filtered and evaporated to dryness on a rotary evaporator. This gave 5.32 g (95% of theory) of the title compound.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 40562079
CID 40562079
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol
CID 40562079
CID 40562079
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol
CID 40562079
CID 40562079
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol
CID 40562079
CID 40562079
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol
CID 40562079
CID 40562079
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol
CID 40562079
CID 40562079
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.